Galaktocerebroside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

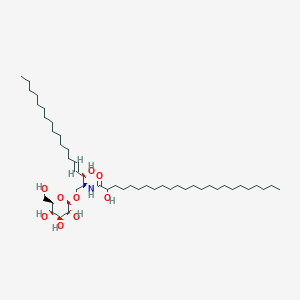

Galactosylceramide, also known as galactocerebroside, is a type of glycosphingolipid predominantly found in the central nervous system. It consists of a ceramide backbone with a galactose residue attached at the 1-hydroxyl moiety. This compound is a major component of myelin, the insulating sheath around nerve fibers, and plays a crucial role in the proper functioning of the nervous system .

Wissenschaftliche Forschungsanwendungen

Galaktosylceramid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Neurowissenschaften: Es wird als Marker für Oligodendrozyten verwendet, den Zellen, die für die Myelinisierung im zentralen Nervensystem verantwortlich sind.

Immunologie: Galaktosylceramid spielt eine Rolle bei der Aktivierung von T-Zellen und der zellulären Signalgebung in Glykosynapsen.

Pharmazeutische Entwicklung: Hochreines Galaktosylceramid wird bei der Entwicklung von lipidbasierten Arzneimittelträgersystemen verwendet.

5. Wirkmechanismus

Galaktosylceramid übt seine Wirkungen hauptsächlich durch seine Rolle bei der Bildung und Erhaltung von Myelin aus. Es wird im endoplasmatischen Retikulum synthetisiert und zum Golgi-Apparat transportiert, wo es weiterverarbeitet wird. Im zentralen Nervensystem ist Galaktosylceramid für die ordnungsgemäße Funktion der Myelinscheiden unerlässlich, die Nervenfasern isolieren und eine schnelle Signalübertragung ermöglichen . Zu den molekularen Zielstrukturen gehören Enzyme, die an seiner Synthese und Degradierung beteiligt sind, wie z.B. UDP-Galaktose:Ceramid-Galaktosyltransferase und Galaktosylceramidase .

Ähnliche Verbindungen:

Einzigartigkeit: Galaktosylceramid ist einzigartig in seiner spezifischen Rolle im zentralen Nervensystem, insbesondere bei der Myelinbildung und -erhaltung. Sein Mangel führt zu schweren neurologischen Erkrankungen, was seine kritische Funktion unterstreicht .

Wirkmechanismus

Target of Action

Galactocerebrosides, also known as galactosylceramides, are a type of glycosphingolipid . They are crucial constituents of cell membranes, especially in the nervous system . The primary targets of galactocerebrosides are the cell membranes where they serve critical functions in maintaining cell structure and signal transduction processes .

Mode of Action

Galactocerebrosides are synthesized via the following pathway: sphingosine + ceramide -> cerebroside . A galactosyltransferase catalyzes the synthesis of galactocerebrosides containing ol-hydroxy fatty acids linked to the amino group of the sphingosine moiety . The enzyme catalyzes the following reaction: UDP-galactose-W + ceramide -> W-galactocerebroside (+ UDP) .

Pharmacokinetics

It is known that the udp-galactose: ceramide galactosyltransferase activity was low in homogenates of brains from young chick . This suggests that the bioavailability of galactocerebrosides may be influenced by the activity of this enzyme.

Result of Action

They play a crucial role in maintaining the structure of cell membranes and in signal transduction processes . The accumulation of a derivative of galactocerebrosides, known as psychosine, in the nervous system results in the destruction of myelin and leads to progressive neurological deterioration in affected individuals .

Action Environment

The action of galactocerebrosides is influenced by various environmental factors. For instance, the reaction catalyzed by the galactosyltransferase enzyme was stimulated by Mg++, MI-I++, and Ca++ . This suggests that the presence of these ions in the environment can influence the action, efficacy, and stability of galactocerebrosides.

Biochemische Analyse

Biochemical Properties

Galactocerebrosides interact with various enzymes, proteins, and other biomolecules. A galactosyltransferase enzyme, isolated from embryonic chicken brain, catalyzes the synthesis of galactocerebrosides . This interaction involves the formation of a bond between the sphingosine moiety and hydroxy fatty acids .

Cellular Effects

Galactocerebrosides play a vital role in neurodevelopment and function . They are particularly abundant in the myelin sheath of neurons , influencing cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of galactocerebrosides involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The enzyme galactosyltransferase catalyzes the synthesis of galactocerebrosides .

Metabolic Pathways

Galactocerebrosides are involved in various metabolic pathways. They interact with enzymes or cofactors, affecting metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Galaktosylceramid kann durch die enzymatische Reaktion von Ceramid mit UDP-Galaktose synthetisiert werden, die durch das Enzym UDP-Galaktose:Ceramid-Galaktosyltransferase katalysiert wird. Diese Reaktion findet typischerweise im endoplasmatischen Retikulum von Zellen statt .

Industrielle Produktionsmethoden: Die industrielle Produktion von Galaktosylceramid beinhaltet oft die Extraktion aus natürlichen Quellen, wie z.B. Rinder-Rückenmark. Das Extraktionsverfahren umfasst die Homogenisierung des Gewebes, gefolgt von der Lipidextraktion mit organischen Lösungsmitteln wie Chloroform und Methanol. Die extrahierten Lipide werden dann durch chromatographische Verfahren gereinigt, um Galaktosylceramid zu isolieren .

Arten von Reaktionen:

Oxidation und Reduktion: Während spezifische Oxidations- und Reduktionsreaktionen von Galaktosylceramid weniger gut dokumentiert sind, kann es unter geeigneten Bedingungen diese Reaktionen durchlaufen.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure Bedingungen und das Vorhandensein von Galaktosylceramidase.

Oxidation und Reduktion: Standardmäßige Oxidations- und Reduktionsmittel, die in der organischen Chemie verwendet werden.

Hauptprodukte:

Hydrolyse: Ceramid und Galaktose.

Vergleich Mit ähnlichen Verbindungen

Glucosylceramide: Another glycosphingolipid with a glucose residue instead of galactose.

Sulfatide: A sulfated derivative of galactosylceramide, important for myelin stability and function.

Uniqueness: Galactosylceramide is unique in its specific role in the central nervous system, particularly in myelin formation and maintenance. Its deficiency leads to severe neurological disorders, highlighting its critical function .

Eigenschaften

IUPAC Name |

2-hydroxy-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H93NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-42(52)47(56)49-40(39-57-48-46(55)45(54)44(53)43(38-50)58-48)41(51)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h34,36,40-46,48,50-55H,3-33,35,37-39H2,1-2H3,(H,49,56)/b36-34+/t40-,41+,42?,43+,44-,45-,46+,48+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWQZGROTQMXME-WXUJBLQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H93NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

828.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Hydroxy-1-methyl-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B1148439.png)

![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;2-[[(1R)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid](/img/structure/B1148441.png)